Methods: The synthesis involves the reaction of Rhodium(III) acetylacetonate with appropriate reducing agents under controlled conditions .
Results: The outcome is the formation of Rhodium nanocrystals with controlled size and shape, which exhibit unique physical and chemical properties .
Summary: Rhodium(III) acetylacetonate serves as an efficient catalyst for various alkylation reactions . This includes the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols .
Methods: The compound is added to the reaction mixture containing the substrates and the alcohol. The reaction is typically carried out under mild conditions .
Results: The use of Rhodium(III) acetylacetonate as a catalyst results in high yields of the alkylated products .
Summary: Rhodium(III) acetylacetonate is used to prepare highly phosphorescent complexes for organic light-emitting devices .
Methods: The compound is reacted with appropriate ligands to form the phosphorescent complexes .
Results: The resulting complexes exhibit strong phosphorescence, making them suitable for use in organic light-emitting devices .
Summary: Rhodium(III) acetylacetonate can be used as a precursor for Rhodium-containing catalysts .
Methods: The compound is reacted with other reagents under controlled conditions to form the desired Rhodium-containing catalyst .
Results: The resulting catalysts can be used in various chemical reactions, enhancing their efficiency and selectivity .
Summary: Rhodium(III) acetylacetonate can be used to synthesize Rhodium nanoparticles .
Methods: The synthesis involves the reaction of Rhodium(III) acetylacetonate with a reducing agent under controlled conditions .
Summary: Rhodium(III) acetylacetonate can serve as a catalyst for the hydrogenation of carboxylic acids .
Methods: The compound is added to a reaction mixture containing the carboxylic acid and hydrogen. The reaction is typically carried out under pressure .
Results: The use of Rhodium(III) acetylacetonate as a catalyst results in the efficient hydrogenation of carboxylic acids .
Summary: Rhodium(III) acetylacetonate can be used to synthesize Rh2P nanocrystals supported on carbon (Rh2P/C) by a one-step solvothermal method .
Methods: The synthesis involves a direct reaction between Rhodium(III) acetylacetonate and tri-n-octylphosphine (TOP) under solvothermal conditions .
Summary: Rhodium(III) acetylacetonate can be used to prepare metal enolate complexes . These complexes are used in a plethora of catalyzed reactions .
Methods: The compound is reacted with other reagents under controlled conditions to form the desired metal enolate complexes .
Results: The resulting complexes have played a significant role in recent years, contributing to the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
This yellow-orange solid is synthesized from rhodium trichloride trihydrate (RhCl₃(H₂O)₃) and acetylacetone (C₅H₈O₂). Its importance lies in its ability to act as a versatile catalyst for various organic transformations and as a precursor for depositing rhodium thin films [, ].
The molecule adopts a trigonal prismatic geometry with D₃ symmetry []. The central rhodium(III) ion (Rh³⁺) is surrounded by three bidentate acetylacetonate (acac) ligands. Each acac ligand binds to the rhodium ion through its two oxygen atoms, forming six chelate rings. This structure allows for controlled access to the rhodium center, making it a valuable catalyst [].
RhCl₃(H₂O)₃ + 3HC(CH₃)₂COCH₃ → Rh(C₅H₇O₂)₃ + 3HCl + 3H₂O (Eq. 1) []
In this reaction, rhodium trichloride trihydrate reacts with acetylacetone to form Rh(acac)₃, releasing hydrochloric acid and water.
At high temperatures, Rh(acac)₃ decomposes to form rhodium metal and volatile organic products [].
Irritant;Health Hazard